11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a dibenzodiazepine core structure. This compound is notable for its incorporation of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The presence of this group often imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dibenzodiazepine core through a series of cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method can significantly reduce reaction times and improve the overall scalability of the process .
Chemical Reactions Analysis
Types of Reactions
11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others. These interactions can inhibit the function of these proteins, leading to anti-cancer and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a similar trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
What sets 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its dibenzodiazepine core, which provides a unique scaffold for further functionalization and potential therapeutic applications. This core structure, combined with the versatile trimethoxyphenyl group, makes it a compound of significant interest in both research and industrial applications .
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-methyl-9-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H24N2O4/c1-13-22-18(25-17-8-6-5-7-16(17)24-13)9-14(10-19(22)26)15-11-20(27-2)23(29-4)21(12-15)28-3/h5-8,11-12,14,24H,9-10H2,1-4H3 |
InChI Key |
MQEVZXBXCCVWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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